2-Naphthalenol, methanesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

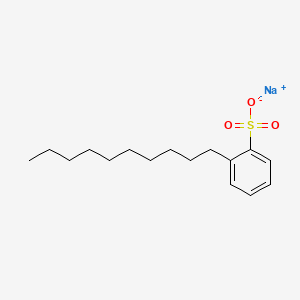

2-Naphthalenol, methanesulfonate is a chemical compound derived from 2-naphthol, also known as beta-naphthol. It is a fluorescent colorless (or occasionally yellow) crystalline solid with the formula C10H7OH. This compound is an isomer of 1-naphthol, differing by the location of the hydroxyl group on the naphthalene ring. The naphthols are naphthalene homologues of phenol, but more reactive .

Preparation Methods

The preparation of 2-Naphthalenol, methanesulfonate typically involves the sulfonation of naphthalene in sulfuric acid, followed by the cleavage of the sulfonic acid group in molten sodium hydroxide. The process can be summarized as follows :

-

Sulfonation of Naphthalene: : [ \text{C}{10}\text{H}{8} + \text{H}{2}\text{SO}{4} \rightarrow \text{C}{10}\text{H}{7}\text{SO}{3}\text{H} + \text{H}{2}\text{O} ]

-

Cleavage of Sulfonic Acid Group: : [ \text{C}{10}\text{H}{7}(\text{SO}{3}\text{H}) + 3\text{NaOH} \rightarrow \text{C}{10}\text{H}{7}\text{ONa} + \text{Na}{2}\text{SO}{3} + 2\text{H}{2}\text{O} ]

-

Neutralization: : [ \text{C}{10}\text{H}{7}\text{ONa} + \text{HCl} \rightarrow \text{C}{10}\text{H}{7}\text{OH} + \text{NaCl} ]

Chemical Reactions Analysis

2-Naphthalenol, methanesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include :

-

Oxidation

- Oxidation of 2-naphthol can lead to the formation of naphthoquinones.

-

Reduction

- Reduction reactions can convert 2-naphthol to dihydronaphthalenes.

-

Substitution

- Substitution reactions, such as the Bucherer reaction, where 2-naphthol reacts with ammonium sulfite to form 2-aminonaphthalene.

Scientific Research Applications

2-Naphthalenol, methanesulfonate has a wide range of scientific research applications :

-

Chemistry

- Used as an intermediate in the synthesis of dyes, such as Sudan dyes.

-

Biology

- Employed in the study of enzyme reactions and as a fluorescent probe.

-

Medicine

- Investigated for its potential use in anticancer therapies due to its ability to act as an alkylating agent.

-

Industry

- Utilized in the production of antioxidants, rubber chemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenol, methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate esters of dihydric and polyhydric alcohols undergo fission of their alkyl-oxygen bonds, allowing them to react within the intracellular milieu. This reaction can lead to the alkylation of DNA, which is particularly useful in anticancer therapies .

Comparison with Similar Compounds

2-Naphthalenol, methanesulfonate can be compared with other similar compounds, such as 1-naphthol and other naphthalene derivatives :

-

1-Naphthol

- Similar structure but differs in the position of the hydroxyl group.

-

Naphthalene Derivatives

- Includes compounds like nafacillin, naftifine, tolnaftate, and terbinafine, which have various biological activities such as antimicrobial and anti-inflammatory properties.

This compound stands out due to its unique reactivity and applications in diverse fields.

Properties

CAS No. |

10290-91-2 |

|---|---|

Molecular Formula |

C11H12O4S |

Molecular Weight |

240.28 g/mol |

IUPAC Name |

methanesulfonic acid;naphthalen-2-ol |

InChI |

InChI=1S/C10H8O.CH4O3S/c11-10-6-5-8-3-1-2-4-9(8)7-10;1-5(2,3)4/h1-7,11H;1H3,(H,2,3,4) |

InChI Key |

OZSKQRKQCOYAJE-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)O.C1=CC=C2C=C(C=CC2=C1)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-amino-2-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate](/img/structure/B12334340.png)

![Benzo[d]oxazole-6-carbonitrile](/img/structure/B12334351.png)

![[1,2,4]Triazolo[1,5-a]pyridine-5-carboxylic acid methyl ester](/img/structure/B12334357.png)

![[(2R,3S,4S,5R,6R)-3,4,5-tris(acetyloxy)-6-(3-chloropropoxy)oxan-2-yl]methylacetate](/img/structure/B12334398.png)